2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide
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Overview
Description
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Tetrazole Ring Formation: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled using a suitable linker, often involving thiol groups.
Final Assembly: The piperidine moiety is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LAH).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used to investigate the biological pathways involving benzodioxole and tetrazole derivatives.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 2-Bromo-3’,4’-(methylenedioxy)propiophenone
Uniqueness
2-{[1-(2H-1,3-BENZODIOXOL-5-YL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-[4-(PIPERIDINE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a piperidine moiety, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C22H22N6O4S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C22H22N6O4S/c29-20(23-16-6-4-15(5-7-16)21(30)27-10-2-1-3-11-27)13-33-22-24-25-26-28(22)17-8-9-18-19(12-17)32-14-31-18/h4-9,12H,1-3,10-11,13-14H2,(H,23,29) |
InChI Key |
KRCVBAVTENPZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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